An In-depth Technical Guide to 3-Bromobutan-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromobutan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromobutan-1-ol (CAS No: 6089-12-9).[1][2] As a bifunctional molecule containing both a hydroxyl group and a bromine atom, it serves as a valuable building block in organic synthesis, particularly for the introduction of a 4-hydroxy-2-butyl group in the development of novel chemical entities. This document collates available data on its physicochemical properties, structural identifiers, and safety information. Due to a scarcity of published experimental data for this specific compound, some properties are presented as computed values, and a plausible synthetic protocol is adapted from methodologies for structurally related compounds.
Chemical Structure and Identifiers
3-Bromobutan-1-ol is a primary alcohol with a bromine atom located at the third carbon position. This structure provides two reactive sites for chemical modifications.
| Identifier | Value |
| IUPAC Name | 3-bromobutan-1-ol[1] |
| CAS Number | 6089-12-9[1][2] |
| Molecular Formula | C₄H₉BrO[1][2][3] |
| Canonical SMILES | CC(CCO)Br[1] |
| InChI | InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3[1] |
| InChIKey | ZVWPDURJKLPNAL-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 153.02 g/mol [1][2][3] | |
| Boiling Point | Not available | Experimental data not found. |
| Melting Point | Not available | Experimental data not found. |
| Density | Not available | Experimental data not found. |
| Solubility | Not available | Expected to be soluble in organic solvents. |
| XLogP3 | 1.1[1][3] | Computed |
| Hydrogen Bond Donor Count | 1[2] | Computed |
| Hydrogen Bond Acceptor Count | 1[2] | Computed |
| Rotatable Bond Count | 2[2] | Computed |
Spectral Characterization (Predicted)
Direct experimental spectral data (NMR, IR) for 3-Bromobutan-1-ol is scarce. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum of 3-Bromobutan-1-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | Doublet | 3H | -CH₃ |
| ~2.0 | Multiplet | 2H | -CH₂-CH₂OH |
| ~3.8 | Triplet | 2H | -CH₂OH |
| ~4.2 | Multiplet | 1H | -CH(Br)- |
| Variable | Singlet | 1H | -OH |
Note: Predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.
13C NMR Spectroscopy
The carbon NMR spectrum should display four unique signals, one for each carbon atom in the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~40 | -CH₂-CH₂OH |
| ~55 | -CH(Br)- |
| ~60 | -CH₂OH |
Note: Predicted chemical shifts are estimations. For comparison, the 13C NMR signals for butan-1-ol are approximately at δ 13.9, 19.2, 34.9, and 62.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromobutan-1-ol would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~2950-2850 | C-H stretch (alkane) |
| ~1050 | C-O stretch (primary alcohol) |
| ~650-550 | C-Br stretch |
Reactivity and Synthetic Applications
The presence of both a hydroxyl group and a bromine atom makes 3-Bromobutan-1-ol a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation, esterification, and etherification reactions. The secondary bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. It can also undergo elimination reactions to form butenols.
Experimental Protocols
Synthesis of 3-Bromobutan-1-ol from 3-Buten-1-ol
Materials:
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3-Buten-1-ol
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Hydrogen bromide (HBr) in acetic acid or aqueous solution
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Anhydrous sodium bicarbonate
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Anhydrous magnesium sulfate
-
Diethyl ether or other suitable organic solvent
Procedure:
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In a round-bottom flask cooled in an ice bath, place 3-buten-1-ol.
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Slowly add a stoichiometric amount of hydrogen bromide solution with continuous stirring.
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Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromobutan-1-ol.
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The crude product can be purified by fractional distillation under reduced pressure.
Diagram of Synthetic Workflow
